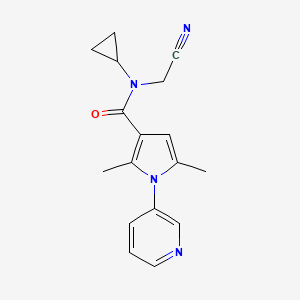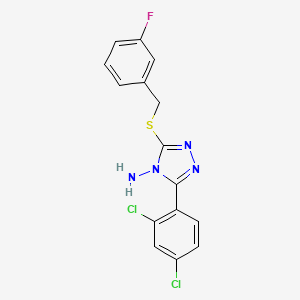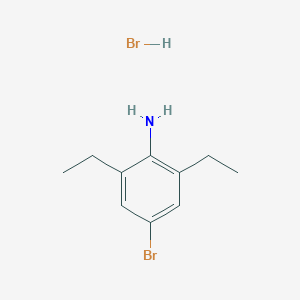
4-Bromo-2,6-diethylaniline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,6-diethylaniline hydrobromide: is an organic compound with the molecular formula C₁₀H₁₅Br₂N. It is a derivative of aniline, where the hydrogen atoms at positions 4, 2, and 6 of the benzene ring are substituted by a bromine atom and two ethyl groups, respectively. This compound is often used in research and development due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diethylaniline hydrobromide typically involves the bromination of 2,6-diethylaniline. The reaction is carried out in the presence of an inert organic solvent, such as dichloromethane, and a brominating agent like bromine or N-bromosuccinimide. The reaction conditions usually include maintaining a low temperature to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
化学反应分析
Types of Reactions:
Substitution Reactions: 4-Bromo-2,6-diethylaniline hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 2,6-diethylaniline by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: Formation of 2,6-diethylaniline derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of 2,6-diethylaniline.
科学研究应用
Chemistry: 4-Bromo-2,6-diethylaniline hydrobromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound can be used to study the effects of brominated aniline derivatives on biological systems. It may also be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating materials with specific characteristics .
作用机制
The mechanism of action of 4-Bromo-2,6-diethylaniline hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and ethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
相似化合物的比较
4-Bromo-2,6-dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
4-Bromo-N,N-dimethylaniline: Contains dimethylamine groups instead of ethyl groups.
2,6-Diethylaniline: Lacks the bromine atom but has the same ethyl groups at positions 2 and 6.
Uniqueness: 4-Bromo-2,6-diethylaniline hydrobromide is unique due to the presence of both bromine and ethyl groups, which can significantly influence its reactivity and interaction with other molecules. This combination of substituents can lead to distinct chemical and biological properties compared to its similar compounds .
属性
IUPAC Name |
4-bromo-2,6-diethylaniline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.BrH/c1-3-7-5-9(11)6-8(4-2)10(7)12;/h5-6H,3-4,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVYFKRWVDSCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1N)CC)Br.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2643544.png)
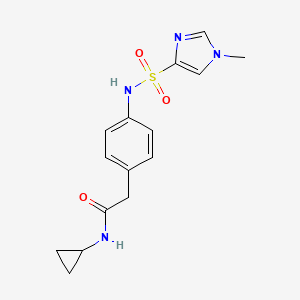
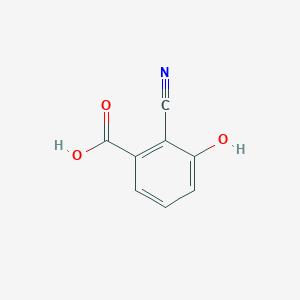
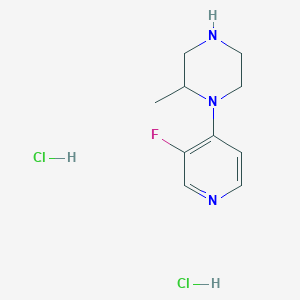
![1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2643551.png)
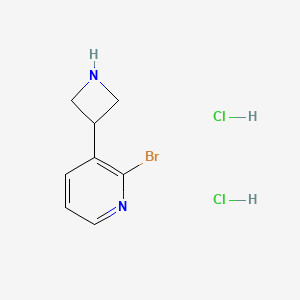
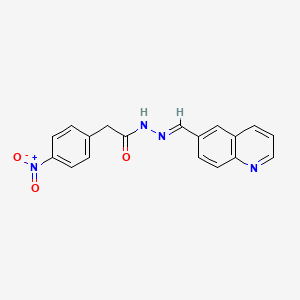
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2643554.png)
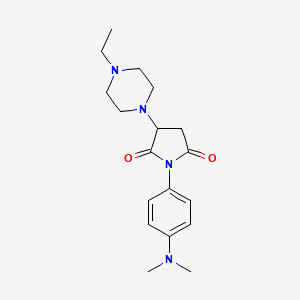
![3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2643559.png)
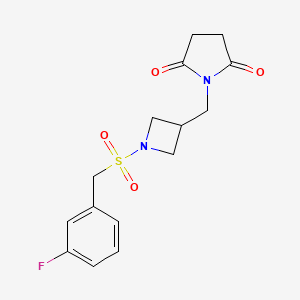
![Methyl 3-(3-(4-chlorobenzoyl)thioureido)benzo[b]thiophene-2-carboxylate](/img/structure/B2643562.png)
